1,1-Dimethoxybut-3-en-2-ol

Description

Significance as a Chiral Building Block Precursor

The primary importance of 1,1-Dimethoxybut-3-en-2-ol lies in its role as a precursor to chiral building blocks. In organic synthesis, a chiral building block is a molecule that is available in an enantiomerically pure form and can be used to construct larger, more complex target molecules with a specific three-dimensional arrangement. The construction of molecules with precise stereochemistry is of utmost importance for applications in pharmaceuticals and materials science. researchgate.net

Racemic this compound, a mixture of both of its non-superimposable mirror-image forms (enantiomers), can be separated into its individual (R) and (S) enantiomers through a process known as enzymatic resolution. researchgate.netconsensus.app This technique often employs enzymes, such as lipases, to selectively react with one enantiomer, allowing for the separation of the two. researchgate.netcore.ac.uk For instance, the acylation of the alcohol with vinyl acetate (B1210297) in the presence of lipases can produce the corresponding acetate of one enantiomer while leaving the other unreacted. researchgate.netcore.ac.uk The reverse reaction, the enzymatic hydrolysis of the acetate ester, can also be highly stereoselective, often providing the opposite enantiomer with high purity. researchgate.net

Once resolved, these enantiomerically pure forms of this compound become valuable starting materials. They are essentially masked α-hydroxyaldehydes, which are key intermediates for powerful carbon-carbon bond-forming reactions like the aldol (B89426) reaction. researchgate.netacs.org The ability to generate these reactive species from a stable, resolvable precursor makes this compound a strategic component in the synthesis of optically active compounds. journals.co.za

Overview of Key Functional Groups and Reactivity Potential

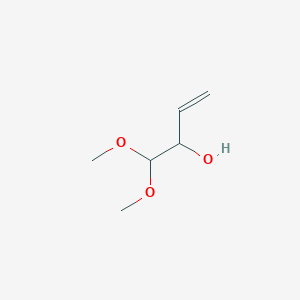

The chemical behavior and synthetic utility of this compound are dictated by the interplay of its three key functional groups: a dimethyl acetal (B89532), a secondary alcohol (hydroxyl group), and a terminal alkene (vinyl group). This trifunctional nature allows for a wide range of selective chemical modifications.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C6H12O3 |

| IUPAC Name | This compound |

| Classification | Acetal, Alcohol, Alkene |

The acetal group is a protected form of an aldehyde. Under neutral or basic conditions, it is relatively stable, but it can be readily hydrolyzed under acidic conditions to reveal the aldehyde functionality. This "deprotection" step is often a crucial part of its use as an α-hydroxyaldehyde precursor for reactions like the aldol or Baylis-Hillman reactions. acs.org

The secondary alcohol (hydroxyl group) is a site for numerous common organic transformations. As mentioned, its chirality is central to the molecule's utility. The alcohol can undergo:

Esterification or Acylation: As seen in enzymatic resolutions, it can react with acyl donors like vinyl acetate to form esters. researchgate.net

Oxidation: Selective oxidation of the alcohol can yield a corresponding ketone.

Etherification: The hydroxyl group can be converted into an ether, which can serve as a protecting group or a point for further molecular elaboration.

The alkene (vinyl group) provides another handle for chemical modification. It can participate in a variety of addition reactions and other transformations characteristic of carbon-carbon double bonds, including:

Hydrogenation: The double bond can be reduced to a single bond.

Halogenation: Addition of halogens like bromine or chlorine across the double bond.

Olefin Metathesis: A powerful reaction for forming new carbon-carbon double bonds, allowing for the connection of this building block to other molecular fragments. researchgate.net

The presence of these distinct functional groups allows synthetic chemists to perform reactions at one site of the molecule while leaving the others intact, a concept known as chemoselectivity. This strategic manipulation is fundamental to the efficient and controlled synthesis of complex organic molecules.

Structure

3D Structure

Properties

Molecular Formula |

C6H12O3 |

|---|---|

Molecular Weight |

132.16 g/mol |

IUPAC Name |

1,1-dimethoxybut-3-en-2-ol |

InChI |

InChI=1S/C6H12O3/c1-4-5(7)6(8-2)9-3/h4-7H,1H2,2-3H3 |

InChI Key |

KJOFBUHHSFLXAJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(C(C=C)O)OC |

Origin of Product |

United States |

Synthetic Methodologies for 1,1 Dimethoxybut 3 En 2 Ol and Its Chiral Derivatives

Chemo- and Regioselective Synthetic Routes

The primary and most direct method for the synthesis of racemic 1,1-dimethoxybut-3-en-2-ol involves the chemo- and regioselective addition of a vinyl nucleophile to the aldehyde functionality of 2,2-dimethoxyacetaldehyde. This reaction is a classic example of a Grignard-type addition to a carbonyl group.

The key starting materials for this synthesis are:

2,2-Dimethoxyacetaldehyde: An aldehyde protected as its dimethyl acetal (B89532), which remains stable under the reaction conditions.

Vinylmagnesium bromide: A Grignard reagent that serves as the source of the vinyl carbanion. wikipedia.orgbyjus.com

The reaction proceeds via the nucleophilic attack of the vinylmagnesium bromide on the electrophilic carbonyl carbon of 2,2-dimethoxyacetaldehyde. The reaction must be carried out in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF), to stabilize the Grignard reagent. leah4sci.comdalalinstitute.com The high regioselectivity is ensured because the Grignard reagent preferentially attacks the aldehyde group, and the chemoselectivity is inherent to the high reactivity of the organomagnesium compound towards the carbonyl. The resulting product, after an aqueous workup, is the target compound, this compound.

An alternative, though less common, approach could involve the use of vinyllithium (B1195746) as the nucleophile. wikipedia.org Vinyllithium is also a potent nucleophile that readily adds to aldehydes. wikipedia.org However, vinylmagnesium bromide is often preferred due to its comparative ease of preparation and handling in a laboratory setting. wikipedia.org

Asymmetric Synthesis Approaches to Enantiomerically Enriched this compound

The generation of enantiomerically pure forms of this compound is predominantly achieved through the kinetic resolution of the racemic mixture. researchgate.netresearchgate.netconsensus.app Enzymatic resolution, utilizing lipases, has proven to be a highly effective and stereoselective method. researchgate.netcore.ac.uk This approach can be conducted through two main pathways: enzymatic acylation of the alcohol and enzymatic hydrolysis of its corresponding acetate (B1210297).

Enzymatic Acylation:

In this method, the racemic alcohol is subjected to acylation in the presence of a lipase (B570770) and an acyl donor, such as vinyl acetate. The enzyme selectively catalyzes the acylation of one enantiomer, leaving the other enantiomer unreacted. For example, using Candida antarctica lipase B (CAL-B), the (R)-enantiomer is preferentially acylated to form (R)-1,1-dimethoxybut-3-en-2-yl acetate, leaving behind the unreacted (S)-1,1-dimethoxybut-3-en-2-ol with high enantiomeric excess. researchgate.net

Enzymatic Hydrolysis:

Conversely, the racemic acetate of this compound can be selectively hydrolyzed. In this reverse reaction, the enzyme specifically catalyzes the hydrolysis of one enantiomeric acetate back to the alcohol. This method is often complementary to the acylation route, providing access to the opposite enantiomer with high purity. researchgate.net For instance, the hydrolysis of racemic 1,1-dimethoxybut-3-en-2-yl acetate catalyzed by Pseudomonas cepacia lipase (PSL-C) yields the (R)-alcohol and leaves the (S)-acetate unreacted. researchgate.net

The efficiency of these resolutions is highly dependent on the choice of lipase, the solvent, and the reaction conditions. The enantiomeric ratio (E) is a measure of the enzyme's selectivity.

Detailed Findings on Enzymatic Acylation of (±)-1,1-Dimethoxybut-3-en-2-ol

The following table summarizes the results of the enzymatic acylation of racemic this compound with vinyl acetate in diisopropyl ether.

| Lipase | Time (h) | Conversion (%) | Enantiomeric Excess of Unreacted Alcohol (ee %) | Enantiomeric Excess of Product Acetate (ee %) | Enantiomeric Ratio (E) |

| Candida antarctica lipase B (CAL-B) | 3 | 52 | >99 (S) | 92 (R) | >200 |

| Pseudomonas cepacia lipase (PSL-C) | 24 | 46 | 78 (R) | 93 (S) | 36 |

| Candida rugosa lipase (CRL) | 72 | 47 | 13 (R) | 15 (S) | 1.4 |

Data sourced from Chênevert et al., Tetrahedron: Asymmetry, 2005. researchgate.net

Detailed Findings on Enzymatic Hydrolysis of (±)-1,1-Dimethoxybut-3-en-2-yl acetate

The table below presents the data for the enzymatic hydrolysis of the racemic acetate in a phosphate (B84403) buffer.

| Lipase | Time (h) | Conversion (%) | Enantiomeric Excess of Product Alcohol (ee %) | Enantiomeric Excess of Unreacted Acetate (ee %) | Enantiomeric Ratio (E) |

| Pseudomonas cepacia lipase (PSL-C) | 2 | 43 | 70 (R) | 97 (S) | 33 |

| Candida rugosa lipase (CRL) | 24 | 48 | 85 (R) | 91 (S) | 48 |

| Porcine pancreatic lipase (PPL) | 48 | 49 | 20 (R) | 19 (S) | 1.9 |

Data sourced from Chênevert et al., Tetrahedron: Asymmetry, 2005. researchgate.net

These enzymatic methods provide a reliable and highly stereoselective pathway to both (R)- and (S)-1,1-dimethoxybut-3-en-2-ol, which are valuable chiral building blocks in organic synthesis. researchgate.netcore.ac.uk

Enzymatic and Biocatalytic Resolution of 1,1 Dimethoxybut 3 En 2 Ol

Lipase-Catalyzed Kinetic Resolution of 1,1-Dimethoxybut-3-en-2-ol Enantiomers

Lipase-catalyzed kinetic resolution is a widely employed method for the enantioselective separation of racemic alcohols, including this compound. nih.gov This process relies on the differential rate of reaction of the two enantiomers with an acyl donor, catalyzed by a lipase (B570770) in an organic solvent. The result is the formation of an enantioenriched ester from one enantiomer, while the other enantiomer remains as an unreacted, enantioenriched alcohol.

The resolution of this compound has been successfully achieved through acylation with vinyl acetate (B1210297) in the presence of various lipases. researchgate.netuniovi.es For instance, Candida antarctica lipase B (CAL-B) has been shown to effectively catalyze the kinetic resolution of this compound, yielding the (S)-alcohol and the (R)-acetate with good optical purity. uniovi.es The reverse reaction, the enzymatic hydrolysis of the corresponding acetate, has also been demonstrated to be highly stereoselective, providing the opposite enantiomers. researchgate.net

The use of vinyl acetate as an acyl donor is particularly advantageous because the resulting vinyl alcohol by-product tautomerizes to acetaldehyde, an unstable enol. srce.hrmdpi.com This tautomerization drives the reaction forward, making the process effectively irreversible and often leading to higher conversions and enantioselectivities. mdpi.com

The success of lipase-catalyzed kinetic resolution is intrinsically linked to the substrate specificity of the chosen enzyme. nih.gov Lipases, while naturally functioning to hydrolyze triglycerides, exhibit a remarkable degree of promiscuity, accepting a wide range of non-natural substrates, including secondary alcohols like this compound. nih.gov This broad applicability has made them invaluable tools in organic synthesis. nih.govnih.gov

The stereoselectivity of a lipase is governed by the three-dimensional structure of its active site and the interactions with the substrate's enantiomers. nih.gov For secondary alcohols, a commonly accepted model predicts that the enantiomer with a larger substituent further from the chiral center and a smaller substituent closer to it will react faster. This principle allows for the rational selection of lipases for a desired resolution.

Different lipases exhibit varying degrees of enantioselectivity towards this compound. For example, lipases from Pseudomonas species have been found to be efficient in catalyzing the stereoselective transesterification of various racemic alcohols. nih.gov The choice of lipase is therefore a critical parameter that must be optimized for each specific resolution.

Optimizing the stereoselectivity and, consequently, the enantiomeric excess (ee) of the products is a key objective in kinetic resolution. Several factors influence these parameters, including the choice of enzyme, solvent, acyl donor, and reaction temperature.

The enantiomeric ratio (E value) is a measure of a lipase's stereoselectivity and is a crucial factor in achieving high enantiomeric excess for both the product and the remaining substrate. A high E value is essential for an efficient resolution. The optimization of reaction conditions, such as lowering the temperature, can sometimes enhance the E value. nih.gov

The choice of solvent can also significantly impact the enzyme's activity and selectivity. Furthermore, additives can influence the reaction. For instance, the addition of kosmotropic salts like sodium carbonate has been shown to enhance the reactivity and selectivity of CAL-B in the hydrolysis of certain acetates. tandfonline.com

A systematic study of these parameters allows for the fine-tuning of the lipase-catalyzed kinetic resolution of this compound to achieve high yields and excellent enantiomeric purity of both enantiomers.

Deracemization Strategies for this compound and Analogues

Deracemization is a highly desirable process that can theoretically convert a racemic mixture into a single, enantiomerically pure product with a 100% yield. This approach overcomes the 50% theoretical yield limitation of conventional kinetic resolution. Chemoenzymatic deracemization strategies often involve a combination of an enzymatic kinetic resolution with a chemical or enzymatic racemization of the slower-reacting enantiomer. mdpi.com

One common strategy involves the sequential combination of a lipase-catalyzed resolution and a stereoinversion step. mdpi.com For example, a racemic alcohol can first undergo kinetic resolution to produce an enantioenriched ester and the remaining unreacted alcohol. The unreacted alcohol can then be subjected to a stereoinverting reaction, such as the Mitsunobu reaction, to convert it to the same enantiomer as the ester produced in the resolution step. mdpi.comresearchgate.net This combination allows for the conversion of the entire racemic starting material into a single desired enantiomer.

Another approach is dynamic kinetic resolution (DKR), where the kinetic resolution and the racemization of the slow-reacting enantiomer occur simultaneously in the same reaction vessel. rsc.org This is often achieved by combining a lipase with a compatible racemization catalyst. While DKR of secondary alcohols is well-established, its application to more sterically hindered alcohols can be challenging. rsc.org

These deracemization strategies, while more complex to implement than simple kinetic resolution, offer a more efficient route to enantiomerically pure compounds like this compound and its analogues.

Biocatalytic Pathways for Structural Modification of this compound

The enantiomerically pure forms of this compound, obtained through enzymatic resolution, are valuable chiral building blocks for the synthesis of more complex molecules. nih.govumcgresearch.orgrsc.orgchimia.ch Biocatalysis can be further employed to perform selective structural modifications on this scaffold.

Enzymes from various classes, such as oxidoreductases, transferases, and lyases, can be used to introduce new functional groups or modify existing ones with high regio- and stereoselectivity. rsc.org For example, the hydroxyl group of this compound can serve as a handle for further enzymatic transformations.

One notable application is the use of the resolved enantiomers of this compound in chemoenzymatic routes to synthesize other valuable compounds. For instance, the (S)-alcohol and (R)-acetate of this compound have been used as precursors in the synthesis of 1,1-dimethoxy-4-nitrobutan-2,3-diol enantiomers. uniovi.es These diols, in turn, can be utilized in aldol (B89426) addition reactions catalyzed by aldolases, demonstrating a multi-step biocatalytic pathway for the creation of complex chiral molecules. uniovi.es

The integration of biocatalytic steps for both resolution and subsequent modification allows for the development of elegant and efficient synthetic routes to a wide range of target molecules, highlighting the power of enzymes in modern organic synthesis. nih.gov

Reactivity and Mechanistic Studies of 1,1 Dimethoxybut 3 En 2 Ol

Role as an α-Hydroxyaldehyde Precursor in Aldol-Type Reactions

1,1-Dimethoxybut-3-en-2-ol is primarily utilized as a stable, masked equivalent of 2-hydroxy-3-butenal. The acetal (B89532) functionality protects the aldehyde from undesired reactions while allowing for transformations at other parts of the molecule. The active α-hydroxyaldehyde can be unmasked, typically under mild acidic conditions, just prior to its use in subsequent reactions. This strategy is crucial for employing α-hydroxyaldehydes in carbon-carbon bond-forming reactions like the aldol (B89426) condensation, where their inherent instability and tendency to dimerize or epimerize would otherwise present significant challenges. wikipedia.orgpharmacy180.com The preparation of this precursor in its enantiomerically pure forms through enzymatic resolution has been a key development, enabling its use in asymmetric synthesis. wikipedia.orgpharmacy180.com

Stereocontrol is a critical aspect of the aldol reaction, and the use of chiral α-hydroxyaldehyde precursors derived from this compound is a primary strategy for achieving it. The stereochemical outcome of the reaction is dictated by the existing stereocenter at the α-position to the carbonyl group.

Enzymatic Resolution for Chirality Introduction: The foundation for stereocontrol is the generation of enantiomerically pure (R)- and (S)-1,1-dimethoxybut-3-en-2-ol. This is efficiently achieved through enzymatic kinetic resolution. In this process, a lipase (B570770) enzyme selectively acylates one enantiomer of the racemic alcohol, allowing for the separation of the faster-reacting acylated enantiomer from the slower-reacting unacylated one. For example, using Pseudomonas cepacia lipase (PSL-C) and vinyl acetate (B1210297) as the acylating agent, the (R)-enantiomer is preferentially acylated. After 41 hours, this method yields (R)-2-acetoxy-1,1-dimethoxybut-3-ene with a 97% enantiomeric excess (ee) and the unreacted (S)-1,1-dimethoxybut-3-en-2-ol with a >99% ee. wikipedia.orgpharmacy180.com

| Enzyme | Acylating Agent | Time (h) | Conversion (%) | Product | Product Enantiomeric Excess (ee %) | Recovered Alcohol | Alcohol Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|---|---|

| Pseudomonas cepacia Lipase (PSL-C) | Vinyl Acetate | 41 | 49 | (R)-2-acetoxy-1,1-dimethoxybut-3-ene | 97 | (S)-1,1-dimethoxybut-3-en-2-ol | >99 |

Models for Diastereoselection: Once the chiral α-hydroxyaldehyde is generated from its resolved precursor, its reaction with an enolate is generally predicted by the Felkin-Anh model of 1,2-asymmetric induction. wikipedia.orglibretexts.org This model predicts the stereochemical course of nucleophilic attack on a carbonyl group adjacent to a stereocenter. To minimize steric hindrance, the nucleophile (the enolate) approaches the carbonyl carbon from the face opposite the largest substituent (the vinylic group in this case). This leads to a predictable diastereoselectivity in the resulting aldol adduct. In cases where a Lewis acid is used that can coordinate to both the carbonyl oxygen and the α-hydroxy group, a chelation-controlled pathway may operate, leading to the opposite diastereomer, often referred to as the anti-Felkin product. libretexts.orgacs.orgnih.gov The choice of reaction conditions, particularly the enolate counter-ion and the presence of Lewis acids, can thus be used to influence which diastereomer is formed. libretexts.org

While specific kinetic studies on aldol reactions using 2-hydroxy-3-butenal derived from its dimethoxy acetal precursor are not extensively documented, the stereochemical outcomes can be rationalized by analyzing the presumed transition state geometries. The Zimmerman-Traxler model is widely accepted for explaining the stereoselectivity of metal-enolate-based aldol reactions. harvard.eduprinceton.edu This model proposes a six-membered, chair-like transition state involving the metal cation of the enolate, the enolate oxygen, the enolate α-carbon, the aldehyde carbonyl carbon, and the aldehyde carbonyl oxygen.

In this model, the substituents on the enolate and the aldehyde occupy either axial or pseudo-axial and equatorial or pseudo-equatorial positions. The diastereomeric outcome (syn or anti) is determined by the geometry (E or Z) of the enolate and the facial attack on the aldehyde. pharmacy180.comyoutube.com For the chiral aldehyde derived from this compound, the existing α-hydroxy (or protected hydroxy) group and the adjacent vinyl group will influence the conformational preference within this transition state, favoring an arrangement that minimizes 1,3-diaxial interactions and other steric clashes. harvard.edu The rate of reaction and the energy difference between the competing diastereomeric transition states determine the observed product ratio. A larger energy difference results in higher diastereoselectivity.

Transformations Involving the Vinylic and Acetal Functionalities

The vinylic and acetal groups in this compound offer distinct sites for chemical modification.

Vinylic Group Transformations: The carbon-carbon double bond can undergo a variety of classic alkene reactions.

Oxidative Cleavage: Ozonolysis of the vinyl group would cleave the double bond to yield a protected α-hydroxyglycoaldehyde dimethyl acetal.

Reduction: Catalytic hydrogenation would saturate the double bond, converting the compound to 1,1-dimethoxybutan-2-ol.

Epoxidation: Treatment with peroxy acids (like m-CPBA) or other epoxidizing agents would form 1,1-dimethoxy-3,4-epoxybutan-2-ol, a useful building block containing adjacent epoxide and alcohol functionalities.

Acetal Functionality Transformations: The dimethyl acetal serves as a protecting group for an aldehyde.

Hydrolysis (Deprotection): The primary role of the acetal is to be hydrolyzed under mild acidic conditions (e.g., aqueous acetic acid or using a solid acid catalyst) to release the free aldehyde, 2-hydroxy-3-butenal, for use in reactions such as the aldol condensation. The reaction is reversible, and a large excess of water is used to drive the equilibrium toward the aldehyde.

Hydroxyl Group Reactivity and Derivatization Strategies

The secondary hydroxyl group is a key functional handle for derivatization, which is central to its use in synthesis.

Acylation: As demonstrated in its enzymatic resolution, the hydroxyl group is readily acylated to form esters. wikipedia.orgpharmacy180.com This reaction can be performed with various acylating agents like vinyl acetate or acetic anhydride. This not only allows for kinetic resolution but also serves as a method for protecting the hydroxyl group.

Silylation: The hydroxyl group can be protected by converting it into a silyl (B83357) ether. Common reagents for this transformation include tert-butyldimethylsilyl chloride (TBDMSCl) or triethylsilyl chloride (TESCl) in the presence of a base like imidazole. Silyl ethers are robust protecting groups that are stable to a wide range of reaction conditions but can be easily removed when needed.

Oxidation: As a secondary alcohol, the hydroxyl group can be oxidized to a ketone. This would transform this compound into 1,1-dimethoxybut-3-en-2-one. A variety of reagents can accomplish this, including mild oxidants like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), which would avoid over-oxidation or reaction at the vinyl group.

| Functional Group Targeted | Reaction Type | Typical Reagent(s) | Expected Product |

|---|---|---|---|

| Hydroxyl | Acylation | Vinyl Acetate, Lipase | 2-Acetoxy-1,1-dimethoxybut-3-ene |

| Hydroxyl | Silylation | TBDMSCl, Imidazole | 2-(tert-Butyldimethylsilyloxy)-1,1-dimethoxybut-3-ene |

| Hydroxyl | Oxidation | PCC or DMP | 1,1-Dimethoxybut-3-en-2-one |

| Vinylic | Hydrogenation | H₂, Pd/C | 1,1-Dimethoxybutan-2-ol |

| Vinylic | Epoxidation | m-CPBA | 1,1-Dimethoxy-3,4-epoxybutan-2-ol |

| Acetal | Hydrolysis | H₃O⁺ (aq. acid) | 2-Hydroxy-3-butenal |

Investigations of Reaction Mechanisms: Insights and Elucidation

The utility of this compound in synthesis is underpinned by several well-understood reaction mechanisms.

Mechanism of Acetal Hydrolysis: The deprotection of the acetal to reveal the aldehyde proceeds via a standard acid-catalyzed mechanism. Protonation of one of the methoxy (B1213986) oxygens converts it into a good leaving group (methanol). The departure of methanol (B129727) is assisted by the neighboring oxygen atom, forming a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by water, followed by deprotonation, yields a hemiacetal. This process repeats—protonation of the second methoxy group, elimination of methanol to reform an oxocarbenium ion (this time, the protonated aldehyde), and final deprotonation by water—to yield the free aldehyde.

Mechanism of Enzymatic Resolution: The kinetic resolution relies on the enantioselective catalysis by a lipase. The enzyme's chiral active site preferentially binds one enantiomer of the alcohol (e.g., the R-enantiomer) in an orientation that facilitates acyl transfer from the acyl donor (e.g., vinyl acetate) to the hydroxyl group. The other enantiomer (S) binds less effectively or in a non-productive orientation, leading to a much slower rate of reaction. This rate difference allows for the separation of the two enantiomers.

Mechanistic Basis of Stereocontrol in Aldol Reactions: As discussed previously, the mechanistic insight into stereocontrol comes from transition state models. The Felkin-Anh model provides a rationale for the facial selectivity of the chiral aldehyde, predicting that the incoming nucleophile will attack from the least hindered trajectory. wikipedia.org For metal-mediated reactions, the Zimmerman-Traxler model further refines this by considering a chair-like transition state, where the stereochemical outcome is a consequence of minimizing steric interactions within this cyclic arrangement. harvard.eduprinceton.edu The interplay between the enolate geometry and the facial preference of the chiral aldehyde, governed by these mechanistic principles, is the key to achieving high diastereoselectivity in the aldol product.

Applications of 1,1 Dimethoxybut 3 En 2 Ol in Advanced Organic Synthesis

Synthesis of Enantiomerically Pure α-Hydroxy Acid Derivatives

There is no specific information available in the scientific literature detailing the use of 1,1-Dimethoxybut-3-en-2-ol for the synthesis of enantiomerically pure α-hydroxy acid derivatives.

Utility in Natural Product Total Synthesis and Analogue Preparation

No documented examples were found of this compound being utilized as a key building block or intermediate in the total synthesis of any specific natural products or the preparation of their analogues.

Role as a Chiral Auxiliary and Ligand Precursor

The scientific literature does not describe the application of this compound as a chiral auxiliary to control the stereochemical outcome of asymmetric reactions, nor its use as a precursor for the synthesis of chiral ligands for catalysis.

Construction of Carbon-Carbon Bonds with Stereochemical Control

There is a lack of specific studies or data demonstrating the use of this compound or its derivatives in methodologies for the construction of carbon-carbon bonds with a high degree of stereochemical control.

Computational and Theoretical Investigations of 1,1 Dimethoxybut 3 En 2 Ol

Advanced Spectroscopic Characterization and Structural Elucidation of 1,1 Dimethoxybut 3 En 2 Ol Derivatives

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis and Intermolecular Interactions

In 1,1-dimethoxybut-3-en-2-ol, key vibrational modes include the O-H stretch of the hydroxyl group, C-H stretches of the aliphatic and vinylic protons, the C=C stretch of the vinyl group, and various C-O stretching and bending modes associated with the dimethoxy and alcohol functionalities. The frequencies of these vibrations can shift depending on the molecule's conformation, particularly the rotation around the C-C and C-O single bonds. For instance, the O-H stretching frequency is highly sensitive to hydrogen bonding. In dilute solutions, a sharp band corresponding to a free, non-hydrogen-bonded hydroxyl group is typically observed in the range of 3600-3700 cm⁻¹. As the concentration increases, or in the condensed phase, the emergence of a broad band at lower frequencies (typically 3200-3500 cm⁻¹) indicates the presence of intermolecular hydrogen bonding.

Conformational isomers, or rotamers, arise from rotation around single bonds. In the case of this compound, rotation around the C2-C3 bond and the C-O bonds can lead to different stable conformations. These conformers will exhibit distinct vibrational spectra, although the differences may be subtle. By comparing experimental IR and Raman spectra with theoretical calculations for different possible conformations, the most stable conformers in a given state (gas, liquid, or solid) can be identified.

The table below summarizes the expected characteristic vibrational frequencies for this compound based on typical group frequencies.

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Intensity |

|---|---|---|---|

| O-H (alcohol) | Stretching (H-bonded) | 3200-3500 (broad) | Weak |

| O-H (alcohol) | Stretching (free) | 3600-3700 (sharp) | Weak |

| C=C (vinyl) | Stretching | 1640-1680 | Strong |

| =C-H (vinyl) | Stretching | 3010-3095 | Medium |

| C-H (sp³) | Stretching | 2850-3000 | Strong |

| C-O (ether/acetal) | Stretching | 1050-1150 | Medium |

| C-O (alcohol) | Stretching | 1000-1260 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of this compound derivatives in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity, chemical environment, and stereochemistry of the molecule.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the vinyl group, the methoxy (B1213986) groups, the hydroxyl group, and the protons on the butene backbone. The chemical shifts of these protons are influenced by the electronic environment and the presence of nearby functional groups. For example, the protons of the vinyl group typically resonate in the downfield region (around 5-6 ppm). The proton attached to the carbon bearing the hydroxyl group (H2) would appear as a multiplet due to coupling with neighboring protons.

A key aspect of the NMR analysis of this molecule is the potential for diastereotopicity. The two methoxy groups, as well as the two protons of the terminal vinyl CH₂, can be diastereotopic if the molecule is chiral and exists in a conformation where they are in different chemical environments. This would result in separate NMR signals for each methoxy group and for each of the terminal vinyl protons, providing valuable stereochemical information.

Coupling constants (J-values) obtained from the splitting patterns in the ¹H NMR spectrum are crucial for determining the relative stereochemistry. The magnitude of the coupling constant between H2 and H3, for example, can provide information about the dihedral angle between these two protons, which in turn helps to deduce the preferred conformation around the C2-C3 bond.

Dynamic NMR studies can be employed to investigate conformational changes that occur on the NMR timescale. By varying the temperature, it is possible to observe changes in the NMR spectrum that correspond to the interconversion between different conformers. At low temperatures, the exchange may be slow enough to observe separate signals for each conformer, while at higher temperatures, these signals may coalesce into a single averaged signal.

The following table provides expected ¹H and ¹³C NMR chemical shift ranges for the key functional groups in this compound.

| Group | Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| -OCH₃ | ¹H | 3.2 - 3.5 | Singlet (or two singlets if diastereotopic) |

| -OH | ¹H | Variable (1.5 - 5.0) | Broad singlet or multiplet |

| H1 (acetal) | ¹H | ~4.5 | Doublet |

| H2 (carbinol) | ¹H | ~4.0 - 4.5 | Multiplet |

| H3 (vinylic) | ¹H | ~5.7 - 6.0 | Multiplet |

| H4 (terminal vinylic) | ¹H | ~5.0 - 5.3 | Multiplet |

| -OCH₃ | ¹³C | ~50 - 60 | |

| C1 (acetal) | ¹³C | ~100 - 110 | |

| C2 (carbinol) | ¹³C | ~70 - 80 | |

| C3 (vinylic) | ¹³C | ~135 - 145 | |

| C4 (vinylic) | ¹³C | ~115 - 120 |

Chiral Spectroscopic Methods (e.g., ECD, VCD) for Absolute Configuration Determination

The presence of a stereocenter at the C2 position makes this compound a chiral molecule, existing as a pair of enantiomers. Chiral spectroscopic methods, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for determining the absolute configuration of these enantiomers.

ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet-visible region. The chromophores in this compound, primarily the vinyl group, will give rise to characteristic ECD signals. The sign and intensity of these signals are highly dependent on the three-dimensional arrangement of atoms around the chromophore, and thus on the absolute configuration of the chiral center. By comparing the experimental ECD spectrum with the theoretically calculated spectra for both the (R) and (S) enantiomers, the absolute configuration can be unambiguously assigned.

VCD, the infrared analogue of ECD, measures the differential absorption of left and right circularly polarized infrared light. VCD is sensitive to the chirality of the entire molecule, as it probes the vibrational transitions of all functional groups. This technique can provide detailed conformational and configurational information. The VCD spectrum of a chiral molecule is a unique fingerprint of its absolute configuration in solution. Similar to ECD, the comparison of the experimental VCD spectrum with quantum chemical calculations for the possible enantiomers allows for a reliable determination of the absolute configuration.

The combination of ECD and VCD provides a powerful and complementary approach to the stereochemical analysis of chiral molecules like this compound.

Mass Spectrometry Techniques for Mechanistic Intermediates

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, mass spectrometry can be used to confirm its molecular formula and to study the fragmentation pathways, which can provide insights into the molecule's structure.

Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom). For this compound, alpha-cleavage could lead to the loss of a vinyl radical or a dimethoxymethyl radical. The acetal (B89532) group is also prone to characteristic fragmentation, often involving the loss of a methoxy group or methanol (B129727).

Furthermore, mass spectrometry is an invaluable tool for studying reaction mechanisms by detecting and identifying reactive intermediates. For instance, in the acid-catalyzed hydrolysis of the acetal group in this compound, mass spectrometry could be used to detect key intermediates such as the oxocarbenium ion formed after the departure of one of the methoxy groups. By coupling the reaction mixture to a mass spectrometer, it is possible to monitor the appearance and disappearance of such intermediates in real-time, providing direct evidence for the proposed reaction mechanism.

The table below lists potential key fragment ions that could be observed in the mass spectrum of this compound.

| Proposed Fragment Ion | m/z (Mass-to-Charge Ratio) | Possible Origin |

|---|---|---|

| [M - H₂O]⁺ | M - 18 | Dehydration of the alcohol |

| [M - OCH₃]⁺ | M - 31 | Loss of a methoxy group from the acetal |

| [M - CH₃OH]⁺ | M - 32 | Loss of methanol |

| [CH(OCH₃)₂]⁺ | 75 | Alpha-cleavage, dimethoxymethyl cation |

| [M - CH=CH₂]⁺ | M - 27 | Loss of a vinyl radical |

Future Perspectives and Emerging Research Avenues for 1,1 Dimethoxybut 3 En 2 Ol

Development of Novel Catalytic Systems for Asymmetric Transformations

The presence of a stereogenic center in 1,1-dimethoxybut-3-en-2-ol makes the development of catalytic systems for its asymmetric synthesis a primary area of future research. The enantioselective synthesis of chiral alcohols is a cornerstone of modern organic chemistry, with significant implications for the pharmaceutical and fine chemical industries.

Future research will likely focus on the design and application of novel chiral catalysts to control the stereochemical outcome of the synthesis of this compound. One promising approach is the asymmetric addition of a vinyl Grignard reagent to 1,1-dimethoxyacetone. The development of new chiral ligands, potentially based on privileged backbones like 1,2-diaminocyclohexane (DACH), could enable high enantioselectivity in this transformation. Such ligand-mediated methodologies are advancing to allow for the modular construction of chiral tertiary alcohols.

Furthermore, organocatalysis presents a powerful tool for the asymmetric synthesis of related α,β-unsaturated systems. Chiral secondary amines, such as those derived from proline, have been successfully employed in the activation of α,β-unsaturated aldehydes and ketones towards enantioselective additions. Adapting these systems for the synthesis of precursors to this compound could provide a metal-free and environmentally benign synthetic route. The development of bifunctional catalysts, which can activate both the nucleophile and the electrophile simultaneously, is another promising avenue.

| Catalytic Approach | Potential Catalyst Type | Key Advantages |

| Asymmetric Grignard Addition | Chiral Ligand-Metal Complexes (e.g., with DACH ligands) | High enantioselectivity, modular ligand design |

| Organocatalysis | Chiral secondary amines (e.g., proline derivatives) | Metal-free, environmentally benign, broad substrate scope |

| Bifunctional Catalysis | Catalysts with both acidic and basic sites | Simultaneous activation of reactants, potential for high efficiency |

Exploration of New Synthetic Applications in Material Science and Medicinal Chemistry

The unique combination of functional groups in this compound opens up possibilities for its use as a monomer or a key intermediate in the synthesis of novel materials and biologically active molecules.

In material science, the vinyl group of this compound can participate in polymerization reactions. Functionalized vinyl acetals are known to be valuable components in the synthesis of specialty polymers. For instance, the acetalization of poly(vinyl alcohol) with various aldehydes is a common method to modify its properties for applications in coatings, adhesives, and optical materials. By incorporating this compound or its derivatives into polymer chains, materials with tailored properties such as hydrophilicity, degradability, and post-polymerization modification capabilities could be developed. The hydroxyl group offers a site for further functionalization, allowing for the attachment of other chemical moieties to the polymer backbone.

In medicinal chemistry, dimethoxybenzene derivatives are found in numerous natural products and pharmacologically active compounds. The structural motif of this compound, containing both a hydroxyl group and a protected aldehyde, makes it a valuable synthon for the construction of complex natural products and pharmaceutical agents. The chiral alcohol moiety is a common feature in many bioactive molecules. Future research could explore the conversion of this compound into a variety of derivatives, such as amino alcohols or other functionalized building blocks, for use in drug discovery programs. Its potential as a precursor to α-hydroxy aldehydes makes it particularly interesting for aldol-type reactions, which are fundamental in the synthesis of polyketide natural products.

| Field | Potential Application | Key Structural Feature Utilized |

| Material Science | Monomer for functional polymers | Vinyl group, hydroxyl group |

| Material Science | Cross-linking agent | Acetal (B89532) and hydroxyl groups |

| Medicinal Chemistry | Synthesis of chiral building blocks | Chiral hydroxyl group, protected aldehyde |

| Medicinal Chemistry | Natural product synthesis | Versatile functional groups for complex molecule assembly |

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The fine chemical and pharmaceutical industries are increasingly adopting continuous flow manufacturing and other sustainable synthesis methodologies to improve efficiency, safety, and environmental impact. The synthesis of this compound is well-suited for adaptation to these modern techniques.

From a sustainability perspective, the principles of green chemistry can be applied to the synthesis of this compound. This includes the use of renewable starting materials, atom-economical reactions, and the replacement of hazardous reagents and solvents with more environmentally friendly alternatives. For example, research into biocatalytic methods, using enzymes for the stereoselective reduction of a corresponding ketone precursor, could offer a highly sustainable route to enantiopure this compound. Furthermore, the development of catalytic acetalization methods that avoid the use of strong acids and stoichiometric dehydrating agents would contribute to a greener synthesis pathway. Photo-organocatalytic methods for acetalization under neutral conditions represent a promising green alternative.

Advanced Computational Design and Prediction of Reactivity Profiles

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties, reaction mechanisms, and catalyst performance. For this compound, computational methods can accelerate the discovery and optimization of its synthesis and applications.

Density Functional Theory (DFT) calculations can be employed to elucidate the transition states of key synthetic steps, such as the asymmetric addition of a vinyl Grignard reagent to 1,1-dimethoxyacetone. By modeling the interaction between the substrate, reagent, and chiral catalyst, researchers can gain insights into the origins of stereoselectivity and rationally design more effective catalysts. These computational studies can help in understanding the subtle steric and electronic effects that govern the outcome of the reaction.

Furthermore, the emerging field of machine learning offers new possibilities for predicting the reactivity and properties of molecules like this compound. By training machine learning models on large datasets of reaction outcomes, it is becoming possible to predict the stereoselectivity of catalytic reactions with a high degree of accuracy. Such predictive models could be used to screen virtual libraries of catalysts for the synthesis of this compound, significantly reducing the experimental effort required for catalyst optimization. Quantitative Structure-Activity Relationship (QSAR) models could also be developed to predict the potential biological activity or material properties of derivatives of this compound, guiding the design of new compounds with desired functionalities.

| Computational Method | Application to this compound | Potential Outcome |

| Density Functional Theory (DFT) | Modeling reaction transition states | Rational design of stereoselective catalysts |

| Machine Learning | Predicting reaction outcomes | Rapid screening of virtual catalyst libraries |

| QSAR Modeling | Predicting biological activity/material properties | Guided design of novel functional molecules |

Q & A

Basic Research Questions

Q. What are the primary synthetic methodologies for 1,1-Dimethoxybut-3-en-2-ol, and how can reaction parameters be systematically optimized to enhance yield and purity?

- Methodological Answer : The synthesis of this compound can be achieved through enzymatic catalysis, such as kinetic resolution using Candida antarctica lipase B (CAL-B) with vinyl acetate. This method produces enantiomerically enriched (S)-alcohol and (R)-acetate. Optimization involves adjusting reaction temperature (room temperature preferred), solvent polarity, enzyme loading, and reaction time to maximize enantiomeric excess (ee) and yield. Traditional organic synthesis routes may also involve nucleophilic substitution or oxidation-reduction sequences, where solvent choice (e.g., THF, DCM) and catalyst selection (e.g., Lewis acids) are critical .

Q. What spectroscopic techniques are essential for characterizing this compound, and how do they validate structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming the positions of methoxy, hydroxyl, and alkene groups. Infrared (IR) spectroscopy identifies functional groups via O-H (3200–3600 cm⁻¹) and C-O (1050–1150 cm⁻¹) stretches. Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns. For stereochemical analysis, optical rotation measurements or chiral derivatization agents may supplement structural confirmation .

Advanced Research Questions

Q. How does the use of Candida antarctica lipase B facilitate the kinetic resolution of this compound, and what factors influence enantiomeric excess?

- Methodological Answer : CAL-B catalyzes the enantioselective acetylation of the hydroxyl group, preferentially modifying the (R)-enantiomer to yield (R)-acetate and leaving (S)-alcohol unreacted. Key factors include:

- Solvent choice : Non-polar solvents (e.g., toluene) enhance enzyme activity and selectivity.

- Temperature : Lower temperatures (e.g., 25°C) stabilize enzyme structure and reduce racemization.

- Substrate-to-enzyme ratio : Excess enzyme loading (≥20 mg/mmol substrate) improves reaction rate and ee.

- Reaction monitoring : Periodic sampling with chiral HPLC ensures optimal resolution timing .

Q. What advanced analytical strategies are employed to resolve and quantify enantiomers of this compound following enzymatic resolution?

- Methodological Answer : Chiral High-Performance Liquid Chromatography (HPLC) using columns like Chiralpak® IA or IB separates enantiomers via stereosorbent interactions. Polarimetry measures optical rotation to estimate ee, while Nuclear Overhauser Effect (NOE) NMR experiments provide spatial proximity data for stereochemical assignment. For high-throughput screening, circular dichroism (CD) spectroscopy or enantioselective gas chromatography (GC) with chiral stationary phases may be utilized .

Q. In the context of glycosidase inhibitor synthesis, how is this compound utilized as a precursor, and what reaction conditions are critical for subsequent transformations?

- Methodological Answer : The compound serves as a chiral building block for nitrocyclitols, which are glycosidase inhibitors. Key steps include:

- Nitrohydroxylation : Reaction with dihydroxyacetone phosphate (DHAP) and L-rhamnulose-1-phosphate aldolase (RAMA) under buffered conditions (pH 7–8) to form 1,1-dimethoxy-4-nitrobutan-2,3-diol.

- Selectivity control : Maintaining low temperatures (4°C) and precise stoichiometric ratios minimizes side reactions.

- Reductive amination : Catalytic hydrogenation or borohydride reduction converts nitro groups to amines, yielding aminocyclitols with inhibitory activity .

Q. What experimental approaches are recommended to address discrepancies in reported yields or enantioselectivity during the synthesis of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Systematic variation of parameters (e.g., solvent, catalyst, temperature) identifies interactions affecting yield/ee.

- Cross-validation : Reproducing literature protocols with strict adherence to reported conditions (e.g., enzyme batch, solvent purity).

- Mechanistic studies : Isotopic labeling (e.g., ¹⁸O in hydroxyl groups) or computational modeling (DFT) elucidates reaction pathways and stereoinduction mechanisms.

- Collaborative verification : Independent replication by multiple research groups reduces bias and confirms reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.